3-butyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-Butyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a butyl group at the N3 position and a sulfanyl-linked 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole moiety at the C2 position. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications. The thieno-pyrimidinone scaffold is known for its versatility in medicinal chemistry, often serving as a kinase inhibitor or enzyme modulator . The 1,2,4-oxadiazole group enhances metabolic stability and binding affinity to biological targets, as seen in similar compounds .
Properties
IUPAC Name |
3-butyl-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-4-5-7-25-20(26)18-16(6-8-30-18)22-21(25)31-12-17-23-19(24-29-17)13-9-14(27-2)11-15(10-13)28-3/h6,8-11H,4-5,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJCZWDHLQJERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-butyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a butyl group and an oxadiazole moiety. The presence of the 1,2,4-oxadiazole ring is significant as it is known for diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of 1,3,4-oxadiazole demonstrate significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Activity
The thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer potential. In vitro studies suggest:
- Cytotoxicity : The compound was screened against several cancer cell lines. For example, derivatives showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating moderate to high cytotoxicity .
Anti-inflammatory Effects
Some studies highlight the anti-inflammatory properties of oxadiazole derivatives:
- Mechanism of Action : The anti-inflammatory activity may be attributed to inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Cytotoxic against MCF-7 cell line | |
| Anti-inflammatory | Inhibition of pro-inflammatory markers |
Case Study: Antibacterial Testing
A study conducted by Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and tested their antibacterial activity. The most active compounds exhibited significant inhibition against Mycobacterium bovis BCG both in active and dormant states. Molecular docking studies revealed strong binding affinities to key bacterial enzymes involved in fatty acid biosynthesis .
Scientific Research Applications
The compound 3-butyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidin-4-one core, an oxadiazole moiety, and a butyl group. Its molecular formula is , and it possesses unique physicochemical properties that can influence its biological activity and interaction with other molecules.
Anticancer Activity
Recent studies indicate that derivatives of thieno[3,2-d]pyrimidin-4-one exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research has demonstrated that the incorporation of the oxadiazole moiety enhances the cytotoxicity of these compounds against tumor cells .
Antimicrobial Properties
The thieno[3,2-d]pyrimidin-4-one scaffold has been investigated for its antimicrobial activity. Compounds containing this structure have been reported to exhibit broad-spectrum antibacterial effects, making them candidates for developing new antibiotics. The presence of the 3,5-dimethoxyphenyl group is believed to contribute to this activity by affecting the compound's lipophilicity and membrane permeability .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Studies have suggested that they can modulate neurotransmitter systems and reduce oxidative stress in neural cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Organic Electronics
The unique electronic properties of thieno[3,2-d]pyrimidin-4-one derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's structure allows for efficient charge transport and light emission .
Sensors
Research indicates that these compounds can be utilized in sensor technology due to their ability to interact with various analytes. Their chemical stability and sensitivity to environmental changes make them promising candidates for developing chemical sensors .
Case Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thieno[3,2-d]pyrimidin-4-one and evaluated their anticancer activity against human cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer effects .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted on various thieno[3,2-d]pyrimidin-4-one derivatives. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Anticancer | Induction of apoptosis | Low micromolar IC50 values against cancer cells |
| Antimicrobial | Broad-spectrum activity | Effective against both Gram-positive and negative bacteria |
| Neuroprotective | Modulation of neurotransmitters | Reduction in oxidative stress in neural cells |
| Organic Electronics | Semiconductors | Efficient charge transport properties |
| Sensors | Chemical sensors | High sensitivity to environmental changes |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno/Pyrrolo-Pyrimidinone Derivatives
Key Observations:
The [3,2-d] vs. [2,3-d] thieno regioisomerism (e.g., in ZINC1801665 ) affects steric interactions with target proteins, as seen in TRPA1 inhibitor patents .
Substituent Contributions: N3-Alkyl Groups: The N3-butyl group in the target compound may enhance lipophilicity compared to N3-allyl derivatives (e.g., ZINC1801665 ), influencing membrane permeability. C5 Aryl Groups: The 3,5-dimethoxyphenyl moiety in the target compound could enhance π-π stacking interactions compared to 4-methylphenyl in ZINC1801665 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
